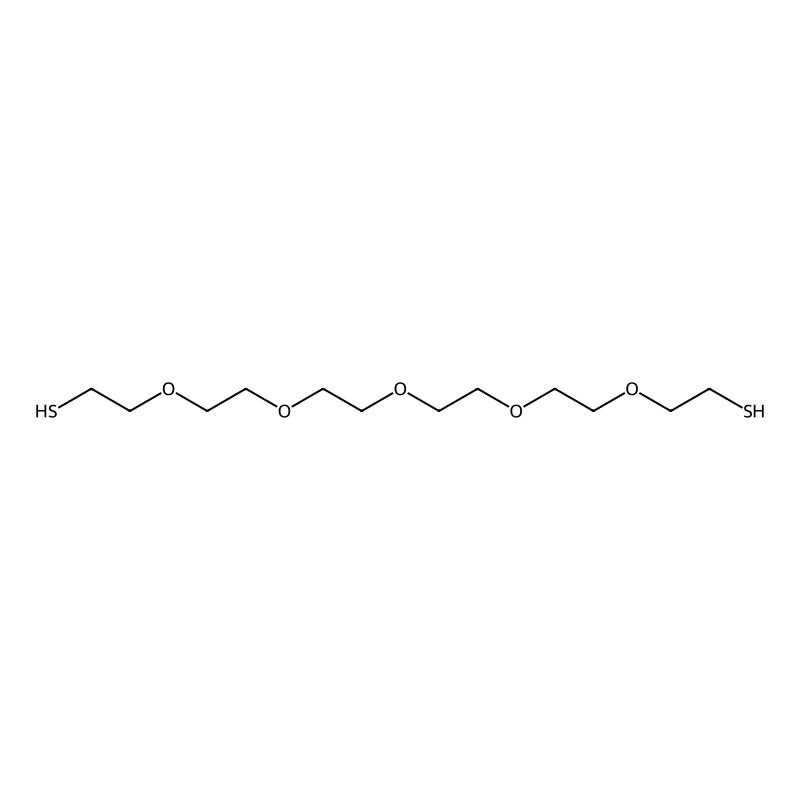3,6,9,12,15-Pentaoxaheptadecane-1,17-dithiol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Synonyms
Canonical SMILES
Properties and Applications in Material Science
- Surface Modification: The thiol groups in 3,6,9,12,15-Pentaoxaheptadecane-1,17-dithiol can form strong covalent bonds with gold surfaces. This property allows researchers to modify gold nanoparticles and surfaces for applications in biomedicine, diagnostics, and electronics [].
- Self-assembled Monolayers: Due to the combined hydrophilic nature of the PEG chain and the strong gold-thiol interaction, 3,6,9,12,15-Pentaoxaheptadecane-1,17-dithiol can be used to create well-defined self-assembled monolayers on gold surfaces. These monolayers are useful for studying fundamental aspects of surface chemistry and biocompatibility [].
Applications in Biological Research
- Drug Delivery: The biocompatible PEG chain and the ability to form bonds with biomolecules make 3,6,9,12,15-Pentaoxaheptadecane-1,17-dithiol useful as a linker molecule in drug delivery systems. It can be used to attach drugs or targeting moieties to nanoparticles for targeted drug delivery [].
- Bioconjugation: The thiol group can be used to conjugate 3,6,9,12,15-Pentaoxaheptadecane-1,17-dithiol with biomolecules like proteins or antibodies. This allows researchers to create new bioconjugates for various applications, such as developing biosensors or studying protein-protein interactions [].
3,6,9,12,15-Pentaoxaheptadecane-1,17-dithiol is a synthetic compound belonging to the class of polyethylene glycol derivatives. It features a linear structure comprising five ethylene glycol units (–O–CH2–CH2–) and two thiol (–SH) groups at the terminal ends. This compound has a molecular formula of C12H26O5S2 and a molecular weight of approximately 314.46 g/mol . The presence of both ether and thiol functionalities allows for unique chemical properties and reactivity, making it suitable for various applications in materials science and biochemistry.
- Thiol Reactions: The thiol groups can undergo oxidation to form disulfides or react with electrophiles in nucleophilic substitution reactions.
- Esterification: The hydroxyl groups can react with carboxylic acids to form esters.
- Cross-linking: The dithiol can facilitate cross-linking reactions with other compounds that contain reactive functional groups, enhancing material properties.
- Click Chemistry: The compound can be utilized in click chemistry reactions, particularly with azides or alkynes, leading to the formation of stable linkages .
Several methods can be employed to synthesize 3,6,9,12,15-Pentaoxaheptadecane-1,17-dithiol:
- Polymerization: Starting from ethylene glycol monomers, polymerization can be conducted under controlled conditions to yield the desired oligomer length. Subsequent functionalization can introduce thiol groups.
- Functionalization: Existing polyethylene glycol chains can be modified by introducing thiol groups through reaction with thioacetic acid or other thiolating agents.
- Click Chemistry: Utilizing azide/alkyne click chemistry allows for precise synthesis where the dithiol compound can be formed by coupling appropriate precursors .
3,6,9,12,15-Pentaoxaheptadecane-1,17-dithiol has a variety of applications:
- Drug Delivery: Its biocompatibility makes it an ideal candidate for drug delivery systems where it can enhance solubility and bioavailability.
- Bioconjugation: The thiol groups allow for easy conjugation with proteins or other biomolecules for targeted therapies.
- Material Science: It is used in the development of hydrogels and other polymeric materials due to its ability to form cross-linked networks .
- Surface Modification: The compound can modify surfaces to improve adhesion or create functionalized surfaces for biosensors.
Interaction studies involving 3,6,9,12,15-Pentaoxaheptadecane-1,17-dithiol typically focus on its ability to interact with proteins and other biomolecules. These interactions are significant for applications in drug delivery and bioconjugation. Studies may involve assessing binding affinities or evaluating the stability of conjugates formed with this dithiol compound.
Several compounds share structural similarities with 3,6,9,12,15-Pentaoxaheptadecane-1,17-dithiol. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3,6,9,12-Tetraoxatridecane-1-thiol | Four ethylene glycol units; one thiol | Fewer functional groups; less reactive |
| 3,6-Dioxaheptadecane-1-thiol | Two ethylene glycol units; one thiol | Lacks multiple ether linkages |
| Polyethylene Glycol Dithiol | Varying lengths of polyethylene glycol chains | Can have different chain lengths |
| 3,6-Pentaoxaoctadecane-1-thiol | Five ethylene glycol units; one thiol | Longer carbon chain; potential for different reactivity |
The unique combination of five ether linkages and two terminal thiols in 3,6,9,12,15-Pentaoxaheptadecane-1,17-dithiol distinguishes it from these similar compounds by providing enhanced reactivity and potential applications in bioconjugation and material science.
Purity
XLogP3
Exact Mass
Appearance
Storage
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Wikipedia
Dates
2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.
3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.
4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.
5: Kanazaki K, Sano K, Makino A, Yamauchi F, Takahashi A, Homma T, Ono M, Saji H. Feasibility of poly(ethylene glycol) derivatives as diagnostic drug carriers for tumor imaging. J Control Release. 2016 Mar 28;226:115-23. doi:10.1016/j.jconrel.2016.02.017. Epub 2016 Feb 8. PubMed PMID: 26869546.







